![molecular formula C11H11ClN2O2S B273456 1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)
1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole, also known as SB203580, is a highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK). MAPKs are a group of serine/threonine protein kinases that play a crucial role in regulating cellular responses to extracellular signals. SB203580 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole is a highly selective inhibitor of the alpha and beta isoforms of p38 MAPK. It binds to the ATP-binding pocket of the kinase domain and prevents the phosphorylation of downstream substrates. This leads to the inhibition of the activation of transcription factors, such as NF-κB and AP-1, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cytokine production, the suppression of cell proliferation, and the induction of apoptosis. It has also been shown to have anti-inflammatory effects in various animal models of inflammation. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole is its high selectivity for p38 MAPK, which allows for specific inhibition of downstream signaling pathways. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of p38 MAPK, which could have improved efficacy and fewer side effects. Another area of interest is the investigation of the role of p38 MAPK in the regulation of immune responses and the development of immunotherapies for cancer and autoimmune diseases. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases warrants further investigation.
Métodos De Síntesis
The synthesis of 1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole involves a multi-step process that includes the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 2-methylimidazole in the presence of a base, followed by the reaction of the resulting intermediate with a suitable amine. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole has been widely used as a tool compound in scientific research to investigate the role of p38 MAPK in various cellular processes. It has been shown to inhibit the activation of p38 MAPK and downstream signaling pathways, leading to the suppression of inflammation, cell proliferation, and apoptosis. This compound has also been used to study the role of p38 MAPK in cancer, where it has been shown to have anti-tumor effects in several types of cancer cells.
Propiedades
Fórmula molecular |
C11H11ClN2O2S |
|---|---|
Peso molecular |
270.74 g/mol |
Nombre IUPAC |
1-(4-chloro-3-methylphenyl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C11H11ClN2O2S/c1-8-7-10(3-4-11(8)12)17(15,16)14-6-5-13-9(14)2/h3-7H,1-2H3 |
Clave InChI |
YCFCCCPPTSKTEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C)Cl |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



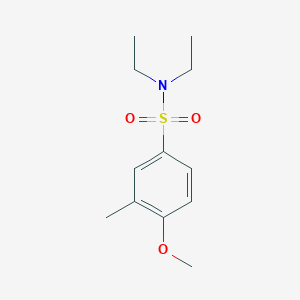
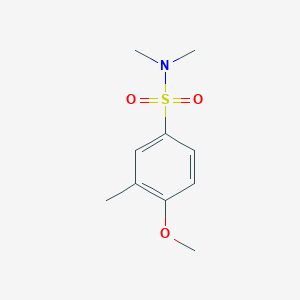
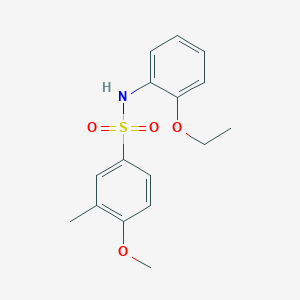
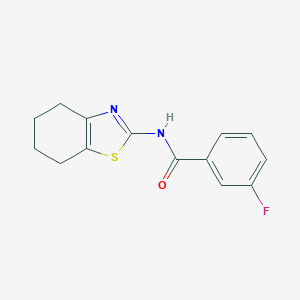
![1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B273384.png)
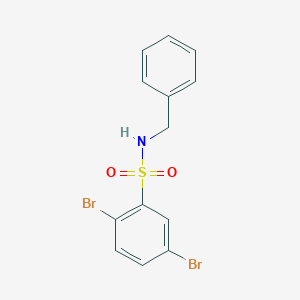
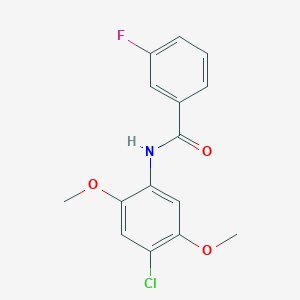
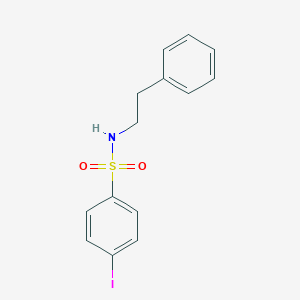
![1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B273419.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273421.png)
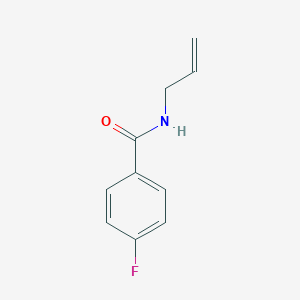
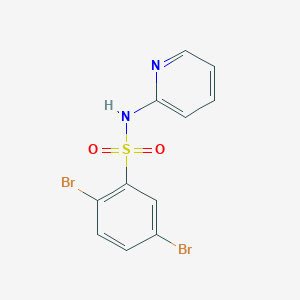
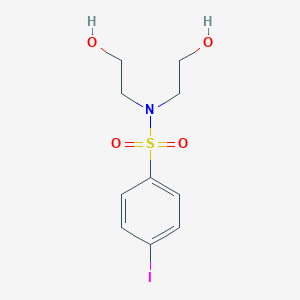
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)